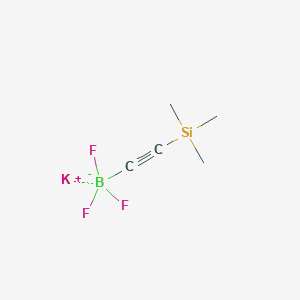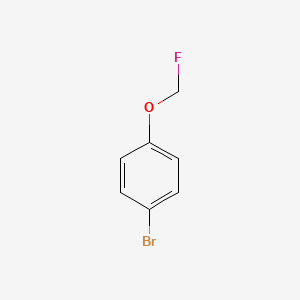
1-(chloromethyl)-2,3,4-trimethylbenzene
Vue d'ensemble
Description
1-(Chloromethyl)-2,3,4-trimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where the methyl group is substituted with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,4-trimethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3,4-trimethyltoluene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzylic alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.
Major Products Formed:
Substitution: Amines, ethers, and thioethers.
Oxidation: Benzylic alcohols and carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-2,3,4-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-(chloromethyl)-2,3,4-trimethylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with nucleophilic sites in biological molecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-methylbenzene (Benzyl chloride): Similar in structure but lacks the additional methyl groups.
1-(Chloromethyl)-3,5-dimethylbenzene: Similar but with different methyl group positioning.
Uniqueness: 1-(Chloromethyl)-2,3,4-trimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it valuable for specific synthetic applications where regioselectivity is crucial.
Propriétés
IUPAC Name |
1-(chloromethyl)-2,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVECYGBJQQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-phenyloxazolo[5,4-c]pyridine](/img/structure/B3181051.png)


